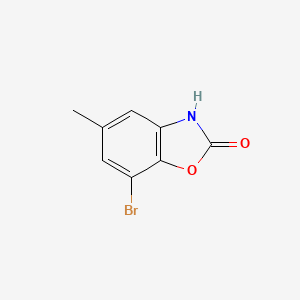
7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 5th position on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-2-aminophenol with bromoacetyl bromide under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the benzoxazole ring can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include 7-amino-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one, 7-thio-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one, and 7-alkoxy-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one.
Oxidation Reactions: Products include this compound oxides and hydroxylated derivatives.
Reduction Reactions: Products include dihydro derivatives of this compound.
Applications De Recherche Scientifique
7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-5-methyl-1,3-benzoxazole: Lacks the dihydro moiety, leading to different chemical reactivity and biological activity.
5-Methyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the bromine atom, affecting its substitution reactions and biological properties.
7-Bromo-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
7-Bromo-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
7-bromo-5-methyl-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-4-2-5(9)7-6(3-4)10-8(11)12-7/h2-3H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFEJPRDVEMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)OC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
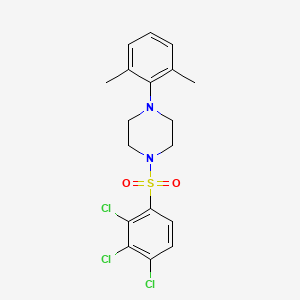
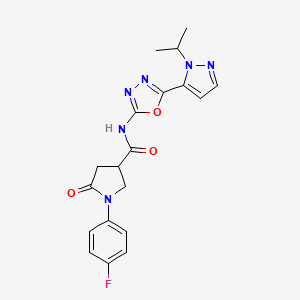
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790283.png)
![2-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2790284.png)
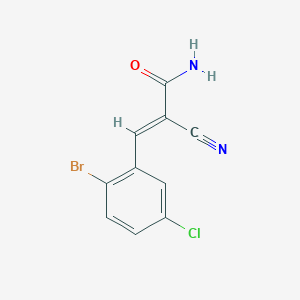
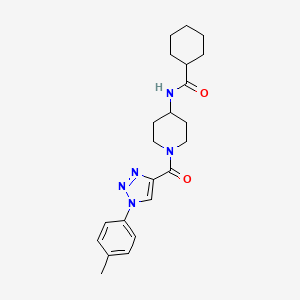
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
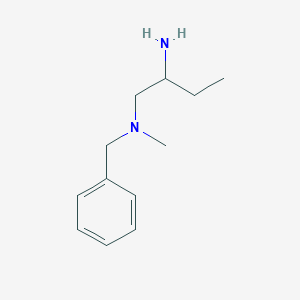
![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine](/img/structure/B2790292.png)
![methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2790293.png)
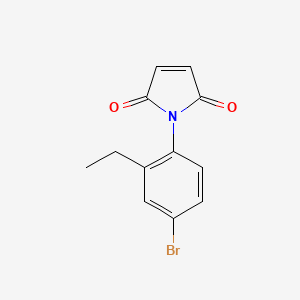
![N-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2790295.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2790296.png)
